molecular formula C27H29N3O2 B15013980 N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B15013980
M. Wt: 427.5 g/mol
InChI Key: KGWRBRXSASVLJR-RMLRFSFXSA-N
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Description

N-({N’-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a hydrazinecarbonyl group and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 3-methyl-1-phenylbutylidene hydrazine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

N-({N’-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The diphenylacetamide moiety may enhance the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both a hydrazinecarbonyl group and a diphenylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H29N3O2/c1-20(2)18-24(21-12-6-3-7-13-21)29-30-25(31)19-28-27(32)26(22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,26H,18-19H2,1-2H3,(H,28,32)(H,30,31)/b29-24+

InChI Key

KGWRBRXSASVLJR-RMLRFSFXSA-N

Isomeric SMILES

CC(C)C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(C)CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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